Enhanced C2C12 Myoblast Binding Affinity Versus Scrambled Control Peptide
T9 peptide demonstrated enhanced binding affinity to C2C12 myoblasts compared to a scrambled control peptide of identical amino acid composition but randomized sequence [1]. This indicates sequence-specific, receptor-mediated binding rather than non-specific charge-based interaction.
| Evidence Dimension | Binding affinity to C2C12 myoblasts |
|---|---|
| Target Compound Data | Enhanced binding over scrambled control |
| Comparator Or Baseline | Scrambled control peptide (same amino acid composition, randomized sequence) |
| Quantified Difference | Qualitative enhancement reported; quantitative Kd values not provided in abstract |
| Conditions | In vitro C2C12 myoblast binding assay |
Why This Matters
This sequence-dependent binding differentiates T9 from non-specific cationic CPPs, supporting procurement for projects requiring muscle-selective cargo delivery.
- [1] Seow Y, Yin H, Wood M. Identification of a novel muscle targeting peptide in mdx mice. Peptides. 2010;31(10):1873-1877. doi:10.1016/j.peptides.2010.06.036. View Source
